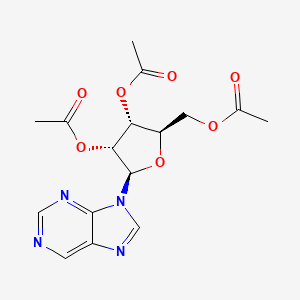
2',3',5'-Tri-O-acetylnebularine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’,5’-Tri-O-acetylnebularine is a modified nucleoside derived from nebulareine. It is known for its potential antiviral and anticancer properties. The compound has shown efficacy in inhibiting the growth of cancer cells and various viruses, including HIV and influenza .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2’,3’,5’-Tri-O-acetylnebularine is synthesized from nebulareine through a series of acetylation reactions. The process involves the protection of hydroxyl groups on the ribose moiety with acetyl groups. The reaction typically uses acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of 2’,3’,5’-Tri-O-acetylnebularine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’,5’-Tri-O-acetylnebularine undergoes various chemical reactions, including:
Hydrolysis: Removal of acetyl groups to yield nebulareine.
Oxidation: Formation of oxidized derivatives.
Substitution: Replacement of acetyl groups with other functional groups.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid.
Oxidation: Potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Hydrolysis: Nebulareine.
Oxidation: Oxidized derivatives of nebulareine.
Substitution: Substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2’,3’,5’-Tri-O-acetylnebularine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its role in inhibiting viral replication and cancer cell growth.
Medicine: Potential therapeutic agent for treating viral infections and cancer.
Industry: Utilized in the development of antiviral and anticancer drugs
Mécanisme D'action
2’,3’,5’-Tri-O-acetylnebularine exerts its effects by inhibiting DNA synthesis and RNA transcription. This prevents the production of proteins necessary for cell multiplication, thereby inhibiting the growth of cancer cells and viruses. The compound targets viral enzymes and cellular pathways involved in nucleic acid synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nebularine: The parent compound of 2’,3’,5’-Tri-O-acetylnebularine.
2’,3’,5’-Tri-O-acetyl-N6-(3-hydroxyphenyl)adenosine: Another acetylated nucleoside with similar antiviral properties.
Uniqueness
2’,3’,5’-Tri-O-acetylnebularine is unique due to its specific acetylation pattern, which enhances its stability and bioavailability compared to its parent compound, nebulareine. This modification also improves its efficacy in inhibiting viral replication and cancer cell growth .
Propriétés
Formule moléculaire |
C16H18N4O7 |
|---|---|
Poids moléculaire |
378.34 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-purin-9-yloxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H18N4O7/c1-8(21)24-5-12-13(25-9(2)22)14(26-10(3)23)16(27-12)20-7-19-11-4-17-6-18-15(11)20/h4,6-7,12-14,16H,5H2,1-3H3/t12-,13-,14-,16-/m1/s1 |
Clé InChI |
NJRFVTALBIPZNZ-IXYNUQLISA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=CN=CN=C32)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(O1)N2C=NC3=CN=CN=C32)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,4-Trimethyl-1,2,3,4-tetrahydro-benzo-[4,5]furo-[3,2-C]pyridin-8-ylamine tartrate](/img/structure/B15338096.png)
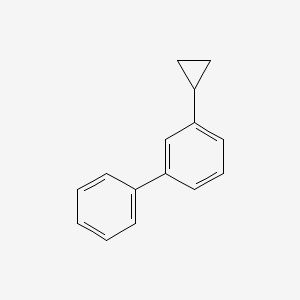
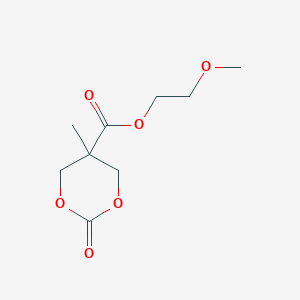
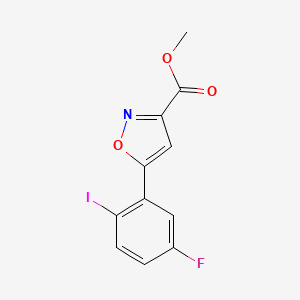


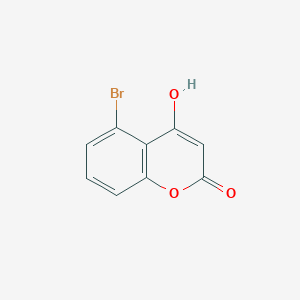
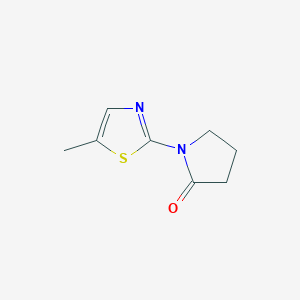
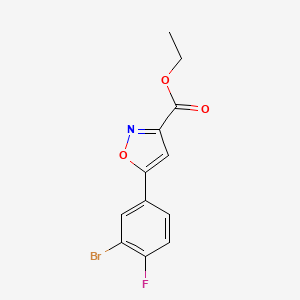
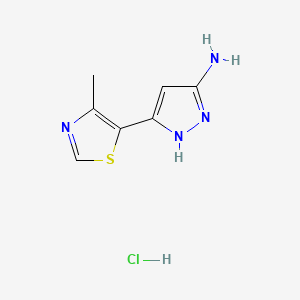
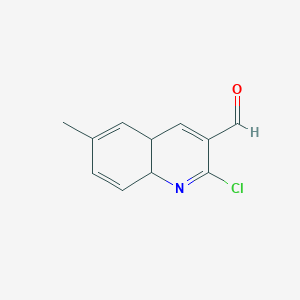
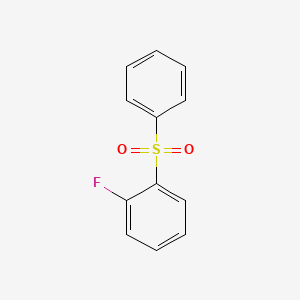
![3-[3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B15338174.png)
![7-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B15338189.png)
